molecular formula C25H29N7O B12514753 1H-Purine-2,8-diamine, N,N'-bis(3-ethylphenyl)-6-(4-morpholinyl)- CAS No. 682337-74-2

1H-Purine-2,8-diamine, N,N'-bis(3-ethylphenyl)-6-(4-morpholinyl)-

Cat. No.: B12514753
CAS No.: 682337-74-2
M. Wt: 443.5 g/mol
InChI Key: LYFJXNJDZLKLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of two amine groups at positions 2 and 8, two 3-ethylphenyl groups, and a morpholine group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through cyclization reactions.

    Functional Group Introduction:

    Substitution with 3-Ethylphenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” may have applications in various fields:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine with amine groups at positions 6 and 9.

    Guanine: Another natural purine with a ketone group at position 6 and an amine at position 2.

    Caffeine: A methylated purine derivative with stimulant properties.

Uniqueness

“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purines.

Properties

CAS No.

682337-74-2

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

2-N,8-N-bis(3-ethylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine

InChI

InChI=1S/C25H29N7O/c1-3-17-7-5-9-19(15-17)26-24-28-21-22(29-24)30-25(27-20-10-6-8-18(4-2)16-20)31-23(21)32-11-13-33-14-12-32/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31)

InChI Key

LYFJXNJDZLKLTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=CC(=C4)CC)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.